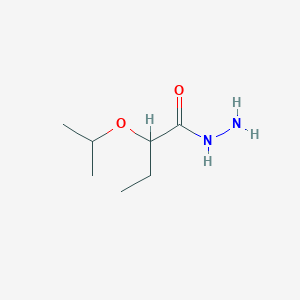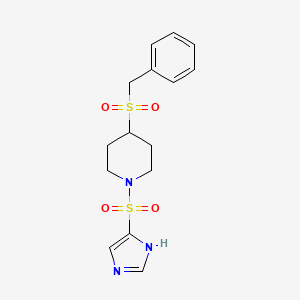
1-((1H-imidazol-4-yl)sulfonyl)-4-(benzylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-((1H-imidazol-4-yl)sulfonyl)-4-(benzylsulfonyl)piperidine” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and piperidine rings, as well as the sulfonyl groups attached to these rings . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole and piperidine rings, as well as the sulfonyl groups . The nitrogen atoms in the rings could potentially act as nucleophiles in certain reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the specific arrangement of atoms within the molecule .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds bearing the 1,3,4-oxadiazole and piperidine moieties, similar in structure to the query compound, have been synthesized and evaluated for their biological activities. For instance, a study reported the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides. These compounds were evaluated against the butyrylcholinesterase (BChE) enzyme and also subjected to molecular docking studies to find their ligand-BChE binding affinity, highlighting the importance of amino acid residues like Gly116, His438, Tyr332, and Ser198 in ligand stabilization within the binding site (Khalid et al., 2016).
Another study focused on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens affecting tomato plants (Lycopersicon esculentum), showcasing the structure-activity relationships and the impact of substitutions on antimicrobial efficacy (Vinaya et al., 2009).
Potential Applications in Medical Research
The discovery of subtype-selective NMDA receptor ligands, including compounds with the 4-benzyl-1-piperidinylalkynylpyrrole, pyrazole, and imidazole moieties, as NR1A/2B antagonists, illustrates the potential applications in treating neurological conditions like Parkinson's disease when dosed orally (Wright et al., 1999).
Additionally, research into sulfonyl hydrazones and piperidine derivatives has shown their roles in medicinal chemistry, with studies evaluating synthesized compounds for antioxidant capacity and anticholinesterase activity. This highlights their potential in developing treatments for conditions associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
4-benzylsulfonyl-1-(1H-imidazol-5-ylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c19-23(20,11-13-4-2-1-3-5-13)14-6-8-18(9-7-14)24(21,22)15-10-16-12-17-15/h1-5,10,12,14H,6-9,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROSRFNOKLXRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
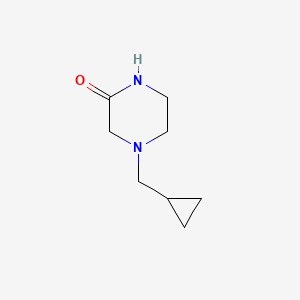

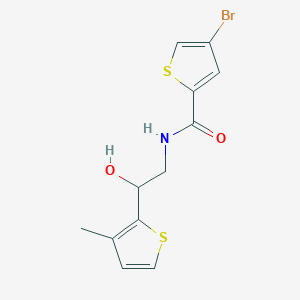
![1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride](/img/structure/B2640841.png)
![Tert-butyl N-[1-[(6-chloropyridazin-3-yl)methylamino]-3-hydroxypropan-2-yl]carbamate](/img/structure/B2640842.png)
![N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2640848.png)
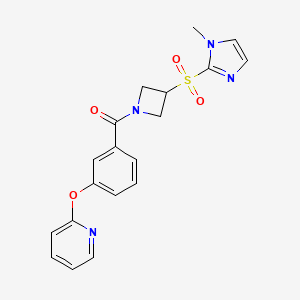

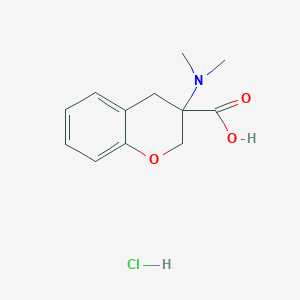
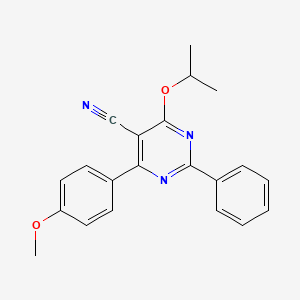
![3-Methyl-2-[2-(propan-2-yl)phenoxy]butanoic acid](/img/structure/B2640855.png)
![3-(3,4-Dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2640856.png)
![N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2640857.png)
